MRS1334

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

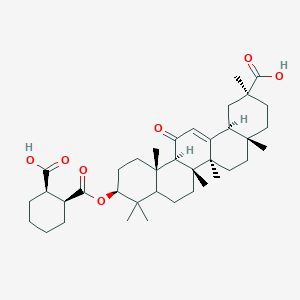

MRS 1334 ist ein potenter und hochspezifischer Antagonist für den humanen Adenosin-A3-Rezeptor. Diese Verbindung wurde aufgrund ihres Potenzials, den Adenosin-A3-Rezeptor selektiv zu blockieren, umfassend auf ihre therapeutischen Anwendungen untersucht. Dieser Rezeptor spielt eine bedeutende Rolle in verschiedenen physiologischen und pathologischen Prozessen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MRS 1334 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung eines Pyridinrings und die anschließende Funktionalisierung umfassen. Zu den wichtigsten Schritten gehören:

- Bildung des Pyridinrings durch eine Kondensationsreaktion.

- Einführung von Phenyl- und Phenylethinylgruppen in den Pyridinring.

- Veresterung zur Einführung der Ethylestergruppe.

- Nitrierung zur Einführung der Nitrogruppe am Benzylester .

Industrielle Produktionsverfahren

Die industrielle Produktion von MRS 1334 beinhaltet die Skalierung der oben genannten Synthesewege. Der Prozess erfordert eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und der Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MRS 1334 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins reaktiver funktioneller Gruppen nukleophile Substitutionsreaktionen eingehen.

Oxidation und Reduktion: Die Nitrogruppe in MRS 1334 kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole.

Hauptprodukte

Amin-Derivate: Die Reduktion der Nitrogruppe führt zur Bildung von Amin-Derivaten.

Substituierte Pyridine: Nukleophile Substitutionsreaktionen ergeben verschiedene substituierte Pyridin-Derivate.

Wissenschaftliche Forschungsanwendungen

MRS 1334 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Adenosin-A3-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: In der Forschung eingesetzt, um die physiologischen und pathologischen Rollen des Adenosin-A3-Rezeptors in zellulären Prozessen zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Entzündungen, Neurodegeneration und Krebs.

Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf den Adenosin-A3-Rezeptor abzielen.

Wirkmechanismus

MRS 1334 entfaltet seine Wirkung, indem es selektiv an den Adenosin-A3-Rezeptor bindet und diesen blockiert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an verschiedenen zellulären Signalwegen beteiligt ist. Durch die Antagonisierung dieses Rezeptors kann MRS 1334 physiologische Prozesse wie Entzündungen, Zellproliferation und Apoptose modulieren. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion und die Modulation nachgeschalteter Signalkaskaden .

Wissenschaftliche Forschungsanwendungen

MRS 1334 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the adenosine A3 receptor and its role in various chemical processes.

Biology: Employed in research to understand the physiological and pathological roles of the adenosine A3 receptor in cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as inflammation, neurodegeneration, and cancer.

Industry: Utilized in the development of new drugs targeting the adenosine A3 receptor.

Wirkmechanismus

MRS 1334 exerts its effects by selectively binding to and blocking the adenosine A3 receptor. This receptor is a G-protein-coupled receptor involved in various cellular signaling pathways. By antagonizing this receptor, MRS 1334 can modulate physiological processes such as inflammation, cell proliferation, and apoptosis. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of downstream signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MRS 1220: Ein weiterer selektiver Adenosin-A3-Rezeptor-Antagonist mit ähnlicher Bindungsaffinität, aber unterschiedlichen strukturellen Merkmalen.

MRS 1523: Eine strukturell verwandte Verbindung mit vergleichbarer Selektivität für den Adenosin-A3-Rezeptor.

Einzigartigkeit von MRS 1334

MRS 1334 ist aufgrund seiner hohen Selektivität und Potenz für den Adenosin-A3-Rezeptor einzigartig. Seine strukturellen Merkmale, einschließlich der Phenylethinyl- und Nitrobenzylestergruppen, tragen zu seinen besonderen Bindungseigenschaften und seinem pharmakologischen Profil bei .

Eigenschaften

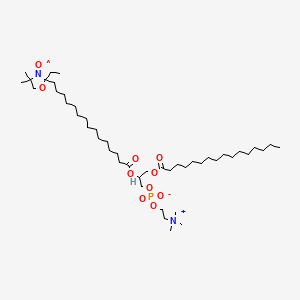

Molekularformel |

C31H26N2O6 |

|---|---|

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C31H26N2O6/c1-3-38-30(34)27-21(2)32-29(24-12-8-5-9-13-24)28(26(27)19-16-22-10-6-4-7-11-22)31(35)39-20-23-14-17-25(18-15-23)33(36)37/h4-15,17-18,26,32H,3,20H2,1-2H3 |

InChI-Schlüssel |

QFLOJAMZLQXHFS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)

![(1R,2R,4aS,8S)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B1231282.png)

![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)